Calystegine B2
CAS No.: 127414-85-1
Cat. No.: VC21324054
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 127414-85-1 |
---|---|
Molecular Formula | C7H13NO4 |
Molecular Weight | 175.18 g/mol |
IUPAC Name | 8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol |
Standard InChI | InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2 |
Standard InChI Key | FXFBVZOJVHCEDO-UHFFFAOYSA-N |
Isomeric SMILES | C1C[C@]2(C(C(C(C1N2)O)O)O)O |
SMILES | C1CC2(C(C(C(C1N2)O)O)O)O |
Canonical SMILES | C1CC2(C(C(C(C1N2)O)O)O)O |
Chemical Structure and Properties
Molecular Structure
Calystegine B2 belongs to the nortropane alkaloid family, featuring a characteristic bicyclic structure with a nitrogen atom incorporated within the ring system. Its complete chemical name is (1R,2S,3R,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol, reflecting its stereochemical configuration . The molecular structure is distinguished by four hydroxyl groups positioned at carbons 1, 2, 3, and 4 of the azabicyclo[3.2.1]octane scaffold, contributing to its "tetrahydroxy-nor-tropane" designation .
Physical and Chemical Properties
Calystegine B2 has a molecular formula of C7H13NO4 and a molecular weight of 175.18 g/mol . The compound is characterized by its highly hydroxylated structure, which contributes to its water solubility and specific interaction with glycosidase enzymes. As with other members of the calystegine family, the stereochemistry of the hydroxyl groups plays a crucial role in determining its biological activity and enzyme specificity .
Property | Value |
---|---|
Molecular Formula | C7H13NO4 |
Molecular Weight | 175.18 g/mol |
CAS Registry Number | 127414-85-1 |
Synonyms | 1,2,3,4-Tetrahydroxy-nor-tropane, (1R,2S,3R,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol |
Class | Polyhydroxylated nortropane alkaloid |
Physical State | Solid at room temperature |
Natural Sources and Occurrence
Calystegine B2 is a secondary metabolite found across several plant families, with notable presence in Convolvulaceae, Solanaceae, and Moraceae. Specific plant species known to contain this compound include Duboisia leichhardtii and Morus alba (white mulberry) . Additionally, it has been identified in Atropa belladonna (deadly nightshade), Convolvulus arvensis (field bindweed), and species of Datura and Hyoscyamus .
In plant tissues, calystegine B2 is often found alongside other calystegines, including A3, A5, B1, B4, and calystegine N1. The relative concentrations of these compounds vary across species and plant parts. In one study analyzing calystegine content in plant material, calystegine B2 was quantified at 87.14 μg/g dry weight, with calystegine B4 being the most abundant at 212.54 μg/g dry weight .
Recent research has also identified calystegines, including B2, as components in potato tubers, suggesting their potential role as biomarkers for dietary exposure to potato-based foods .
Biological Activities
Metabolic Effects
Calystegines, including B2, have demonstrated significant effects on cellular metabolism, particularly under hyperglycemic conditions. Recent studies have shown that calystegines can improve the metabolic activity of human adipose-derived stromal stem cells (HuASCs) exposed to high glucose environments . The protective effects include:
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Enhancement of cell survival and reduction of apoptosis
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Diminishment of oxidative stress
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Improvement of mitochondrial dynamics
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Reduction of endoplasmic reticulum (ER) stress
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Enhancement of endogenous cellular antioxidant defenses
These effects appear to be mediated through the restoration of the PI3K/AKT/mTOR signaling pathway, which is often disrupted under hyperglycemic conditions .
Ecological Significance
Calystegine B2 and related compounds are believed to influence rhizosphere ecology as nutritional sources for soil microorganisms and as glycosidase inhibitors . Research has established that the natural (+)-enantiomer of calystegine B2 can be catabolized by Rhizobium meliloti, a nitrogen-fixing soil bacterium, while the synthetic (-)-enantiomer cannot . This suggests that calystegines may play a role in establishing nutritional relationships between plants and beneficial soil microorganisms.
Synthesis and Analogues
The synthesis of calystegine B2 and its analogues has been achieved through various methods. One approach involves the construction of polyhydroxylated 6-oxa-nor-tropanes that incorporate the essential structural features of calystegine B2, starting from 5-deoxy-5-thioureido and 5-ureido-L-idofuranose precursors .
A key aspect of this synthetic methodology is the ability of pseudoamide-type nitrogen atoms (from thiourea, urea, and carbamate groups) to undergo nucleophilic addition to the masked aldehyde group of the monosaccharide precursor. The resulting hemiaminal functionality can further undergo in situ intramolecular glycosidation to yield the desired bicyclic aminoacetal compounds .
Research on calystegine B2 analogues has yielded compounds with interesting biological profiles. For instance, 6-oxacalystegine B2 analogues incorporating aromatic pseudoaglyconic groups have shown strong and highly specific inhibition of bovine liver β-glucosidase .
Biological Activity | Potential Therapeutic Application |
---|---|
Glycosidase inhibition | Treatment of lysosomal storage disorders |
Protection against hyperglycemia-induced stress | Management of diabetes complications |
Regulation of carbohydrate absorption | Blood glucose control |
Anti-inflammatory effects | Reduction of inflammation in metabolic disorders |
PI3K/AKT/mTOR pathway restoration | Metabolic syndrome and insulin resistance |
Biomarker Applications
Research has identified calystegines, including B2, as potential urine biomarkers for dietary exposure to certain foods, particularly potatoes . This finding opens up possibilities for using calystegine B2 as a biomarker in nutritional epidemiology studies to assess the consumption of calystegine-containing foods.
Current Research Challenges and Future Directions
Despite the growing body of knowledge on calystegine B2, several research gaps remain to be addressed. Current challenges include developing more efficient synthetic routes, establishing comprehensive structure-activity relationships, and conducting in-depth in vivo studies to fully understand the compound's pharmacokinetics and potential toxicity.
Future research directions may focus on:
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Exploring the therapeutic potential of calystegine B2 in metabolic disorders, particularly diabetes and its complications
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Investigating its role in plant-microbe interactions and potential applications in sustainable agriculture
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Developing calystegine B2 derivatives with enhanced specificity for particular glycosidases of therapeutic interest
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Evaluating its potential as a biomarker for dietary exposure assessment in epidemiological studies
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